1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at the 2-position and a piperazine moiety bearing a 2-phenylethyl chain. The pyrazolo-pyrazine scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets, while the piperazine group enhances solubility and pharmacokinetic properties . The 2-phenylethyl substituent may contribute to lipophilicity and receptor binding specificity.
Properties
IUPAC Name |
2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-16-15-18-19(20-8-10-24(18)21-16)23-13-11-22(12-14-23)9-7-17-5-3-2-4-6-17/h2-6,8,10,15H,7,9,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFJBHLSHVWDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine involves several steps. One common method involves the reaction of 2-methylpyrazolo[1,5-a]pyrazine with 4-(2-phenylethyl)piperazine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as methanol or ethanol. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound of interest, in anticancer applications. The structural characteristics of these compounds allow them to interact with various biological targets effectively.
Case Studies
- Zanubrutinib (BGB-3111) : A derivative of pyrazolo[1,5-a]pyrimidine demonstrated potent inhibition of Bruton’s tyrosine kinase (BTK), showcasing the scaffold's potential in developing targeted cancer therapies .
- Anticancer Screening : Various analogs have been synthesized and screened for their cytotoxicity against different cancer cell lines, with promising results indicating significant growth inhibition .
Antitubercular Activity
The compound has also been investigated for its antitubercular properties. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential leads in combating Mycobacterium tuberculosis (Mtb).
Research Findings
A study characterized several analogs of pyrazolo[1,5-a]pyrimidin-7(4H)-one that exhibited low cytotoxicity and significant activity against Mtb within macrophages. The compounds were found to interfere with iron homeostasis in mycobacteria, which is crucial for their survival and proliferation .
Enzymatic Inhibition
The compound's structural features also make it a candidate for enzyme inhibition studies. Pyrazolo[1,5-a]pyrimidines are known to act as selective inhibitors for various enzymes involved in metabolic pathways.
Enzyme Targets
- Kinases : These compounds can selectively inhibit kinases involved in signaling pathways that regulate cell growth and survival.
- Other Enzymes : Research has indicated that pyrazolo[1,5-a]pyrimidines can inhibit enzymes like Mtb 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which is vital for the biosynthesis of isoprenoids in bacteria .
Structural Variability and Synthesis
The synthesis of 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine allows for considerable structural modifications that enhance its biological activity.
Synthesis Techniques
Recent advancements have focused on improving synthetic routes to achieve higher yields and better selectivity for desired derivatives. Techniques such as microwave irradiation and the use of ionic liquids have been employed to optimize reaction conditions and product outcomes .
Mechanism of Action
The mechanism of action of 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular function and ultimately exerting its effects. The specific pathways involved in its mechanism of action are still being studied, but it is believed to involve modulation of signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Pyrazolo-Pyrazine Derivatives
1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine
- Structural Difference : Cyclopropyl substituent replaces the methyl group on the pyrazolo-pyrazine core.
G430-1453 (1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(pyridin-2-yl)piperazine)
- Structural Difference : 4-Butoxyphenyl and pyridinyl substituents replace the methyl and 2-phenylethyl groups.
Piperazine-Based Analogs
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)
- Structural Difference : Cyclohexyl and diphenylethyl substituents instead of pyrazolo-pyrazine and phenylethyl.
- Impact : MT-45 exhibits psychoactive properties, likely due to its diphenylethyl group enhancing μ-opioid receptor binding. The absence of a heteroaromatic core reduces CNS penetration compared to the target compound .
p-MPPI and p-MPPF (5-HT1A Receptor Antagonists)
Pharmacological and Functional Comparisons
Receptor Binding Profiles
- Target Compound: Predicted activity at serotonin or cannabinoid receptors due to structural similarities to pyrazolo-triazine CB1 antagonists (e.g., 1-[7-(2-chlorophenyl)-pyrazolo[1,5-a][1,3,5]triazin-4-yl] derivatives) .
Biological Activity
1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo-pyrazine core and a piperazine moiety. Its molecular formula is with a molecular weight of 284.36 g/mol. The presence of both the pyrazolo and piperazine groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The reaction pathway often includes the formation of the pyrazolo[1,5-a]pyrazine scaffold followed by the introduction of the phenylethyl group via coupling reactions.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Research has demonstrated that compounds containing piperazine derivatives possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The biological activity can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects. Compounds with similar structures have been studied for their potential as anxiolytics and antidepressants. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .
Case Studies
- Anticancer Study : A study evaluated the efficacy of a similar pyrazolo-pyrazine derivative in inhibiting proliferation in MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
- Antimicrobial Evaluation : A series of piperazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results highlighted that certain modifications on the piperazine ring enhanced antimicrobial activity, suggesting structure-activity relationships that could guide future drug design .
Data Tables
Q & A
Basic: How can researchers optimize the synthesis of 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine?
Methodological Answer:
- Key Steps :
- Nucleophilic Substitution : React 2-methylpyrazolo[1,5-a]pyrazine with a brominated intermediate (e.g., propargyl bromide) in DMF with K₂CO₃ as a base .
- Piperazine Functionalization : Use 2-phenylethyl groups via alkylation or reductive amination. Ensure stoichiometric control to avoid over-alkylation .
- Reaction Monitoring : Track progress via TLC (e.g., hexane:ethyl acetate 2:1) and purify via silica gel chromatography (ethyl acetate:hexane gradient) .
- Optimization Tips :
- Use anhydrous conditions to prevent hydrolysis.
- Adjust reaction time (6–8 hours) and temperature (room temp to 80°C) based on intermediate stability .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 1:8 to 1:4) for intermediates .
- Crystallization : For final products, recrystallize from ethanol or dichloromethane/ether mixtures .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation, especially for biological assays .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Substituent Variation :
- Modify the pyrazolo-pyrazine core (e.g., nitro, carboxylate groups at position 7) to assess electronic effects .
- Replace the 2-phenylethyl group with fluorobenzyl or substituted benzyl groups to study steric and hydrophobic interactions .
- Biological Testing :
- Screen derivatives against target enzymes (e.g., tyrosine kinases, carbonic anhydrases) using fluorescence-based assays .
- Validate docking predictions (e.g., AutoDock Vina) with IC₅₀ values from dose-response curves .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Confirm compound integrity via ¹H/¹³C NMR, HRMS, and HPLC (>95% purity) .
- Assay Standardization :
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to identify trends .
Basic: What analytical methods are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- ¹H NMR (CDCl₃ or DMSO-d₆): Confirm piperazine proton integration (δ 2.5–3.5 ppm) and aromatic substituents .
- FT-IR: Identify carbonyl stretches (1650–1750 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹) .
- Chromatography :
Advanced: What protocols are recommended for molecular docking studies?
Methodological Answer:
- Software Setup :
- Use AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS3e) .
- Prepare the protein structure (e.g., PDB ID 1T46 for kinase targets) by removing water and adding polar hydrogens .
- Validation :
- Redock co-crystallized ligands (RMSD < 2.0 Å) to validate the binding pocket .
- Perform free energy perturbation (FEP) for binding affinity predictions .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How does the compound’s stability vary under different experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for piperazines) .
- pH Sensitivity : Test solubility and stability in buffers (pH 3–10). Piperazine derivatives often degrade in strong acids/bases .
- Light Exposure : Store in amber vials; monitor photodegradation via UV-Vis spectroscopy .
Advanced: How can researchers design in vitro bioactivity assays for this compound?
Methodological Answer:
- Enzyme Inhibition :
- Use fluorogenic substrates (e.g., AMC-labeled peptides) for proteases. Measure IC₅₀ via dose-dependent quenching .
- Cell Viability :
- Perform MTT assays on cancer cell lines. Include triplicates and calculate % viability relative to untreated controls .
- Target Engagement :
- Use SPR or ITC to quantify binding kinetics (KD, kon/koff) .
Advanced: How to address contradictions in reported solubility data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
